Bismuth ethyl camphorate
Description
Contextualizing Organic Bismuth Compounds within Main Group Element Chemistry
Bismuth is the heaviest stable element in Group 15 of the periodic table, positioned among the post-transition metals. americanelements.comwikipedia.org Its chemical behavior is characteristic of the heavier p-block elements, with common oxidation states being +3 and +5. wikipedia.orgnumberanalytics.com Organobismuth chemistry, which studies compounds containing carbon-bismuth bonds, is a distinct area within main group chemistry. nih.govwikipedia.org
Compared to its lighter congeners in Group 15 (phosphorus, arsenic, antimony), the bismuth-carbon bond is notably weaker and more labile. nih.govwikipedia.org This property, while contributing to the relative instability of some organobismuth compounds, is also harnessed in organic synthesis, where organobismuth reagents can be used for various chemical transformations. acs.org A key feature that distinguishes bismuth from its neighbors like lead and antimony is its remarkably low toxicity. nih.govwikipedia.org This "green" characteristic has spurred research into using bismuth compounds as environmentally benign alternatives to more toxic heavy metal compounds in applications like catalysis. nih.govgoogle.commdpi.com
The electronic configuration of bismuth ([Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³) and the presence of a stereochemically active 6s² lone pair in Bi(III) compounds lead to diverse and often distorted coordination geometries, adding a layer of structural complexity and interest. numberanalytics.comacs.org
Evolution of Academic Interest in Bismuth Coordination Complexes
Academic and industrial interest in bismuth coordination complexes has evolved significantly over time. For centuries, bismuth compounds, including carboxylates like bismuth subsalicylate, have been used in medicinal applications. nih.govresearchgate.net However, for much of this history, the precise structures and modes of action of these compounds were not well understood. researchgate.net
The latter half of the 20th century and the beginning of the 21st century saw a surge in the systematic study of bismuth coordination chemistry. This was driven by the availability of advanced analytical techniques, such as single-crystal X-ray diffraction, which allowed for the detailed structural characterization of these often complex molecules. rsc.orgresearchgate.net Research has revealed that bismuth carboxylates can form a rich variety of structures, including monomers, discrete oligomers, and coordination polymers. researchgate.netrsc.orgresearcher.life
More recently, interest has been fueled by the potential of bismuth complexes in modern materials science and catalysis. acs.orgucl.ac.uk Attributes such as bismuth's high spin-orbit coupling, low cost, and low toxicity make its coordination complexes candidates for applications in optoelectronics and as catalysts for a range of organic reactions, including C-C and C-heteroatom bond formation. acs.orgacs.orgiwu.eduresearchgate.net The ability to cycle between Bi(I), Bi(III), and Bi(V) oxidation states is a key area of exploration for developing novel redox catalytic systems. acs.orgacs.org
Scope and Significance of Camphorate Ligands in Bismuth Chemistry
Carboxylate ligands (RCOO⁻) are a versatile and widely used class of ligands in coordination chemistry, and they feature prominently in the study of bismuth. They can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bridging, which facilitates the formation of diverse and stable structural architectures, from simple salts to complex polymeric frameworks. rsc.orgrsc.org
Camphorate is a specific type of carboxylate ligand derived from camphoric acid. A key feature of camphor (B46023) is that it is a naturally occurring chiral molecule, often referred to as a "chiral pool" starting material. rsc.orgrsc.org When used as ligands, camphor and its derivatives can create a chiral environment around a metal center. This is highly significant in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
In the context of bismuth chemistry, the use of a camphorate ligand, such as in bismuth ethyl camphorate, introduces this element of chirality. The coordination of the ethyl camphorate ligand to the bismuth(III) center results in a chiral metal complex. While detailed catalytic studies on this compound itself are not extensively reported in recent literature, the principles suggest its potential application in stereoselective transformations, leveraging both the Lewis acidity of the bismuth center and the chiral nature of the camphorate scaffold.
This compound: Properties and Synthesis
This compound is an organobismuth compound that exemplifies the coordination of a chiral carboxylate ligand to a bismuth center. It is described as an amorphous solid with a faint aromatic odor. drugfuture.com
Detailed Research Findings
The preparation of this compound was described in 1936 by W. M. Lauter and H. A. Braun. drugfuture.com The synthesis involves a salt metathesis reaction between sodium ethyl camphorate and an inorganic bismuth salt, specifically bismuth nitrate (B79036). drugfuture.com In this process, the ethyl camphorate anion displaces the nitrate anions from the bismuth coordination sphere to form the final product. The resulting compound is practically insoluble in water but shows good solubility in various organic solvents, including chloroform, ether, and ethylene (B1197577) dichloride. drugfuture.com
The following tables summarize the known physical and chemical properties of this compound.
Physical and Chemical Properties of this compound
This table is interactive. You can sort and filter the data.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₇BiO₁₂ | drugfuture.com |
| Molecular Weight | 890.81 g/mol | drugfuture.com |
| Appearance | Amorphous solid | drugfuture.com |
| Odor | Faint aromatic | drugfuture.com |
| Melting Point | 61-67 °C (clear melt) | drugfuture.com |
| Softening Point | 55 °C | drugfuture.com |
| Solubility in Water | Practically insoluble | drugfuture.com |
| Solubility (Organic) | Soluble in chloroform, ether, ethylene dichloride, oils | drugfuture.com |
Compositional Data for this compound
This table is interactive. You can sort and filter the data.
| Element | Symbol | Percent Composition |
| Carbon | C | 48.54% |
| Hydrogen | H | 6.45% |
| Bismuth | Bi | 23.46% |
| Oxygen | O | 21.55% |
| Data derived from the molecular formula C₃₆H₅₇BiO₁₂. drugfuture.com |
Structure
2D Structure
Properties
CAS No. |
52951-37-8 |
|---|---|
Molecular Formula |
C36H57BiO12 |
Molecular Weight |
890.8 g/mol |
IUPAC Name |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
InChI Key |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
Canonical SMILES |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Bismuth Ethyl Camphorate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For bismuth ethyl camphorate, both ¹H and ¹³C NMR would be crucial for confirming the integrity of the ethyl camphorate ligand upon coordination to the bismuth center.
In the ¹H NMR spectrum of the free d-camphoric acid monoethyl ester, one would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons of the ethyl group, and the methine protons on the camphor (B46023) backbone. chemicalbook.com Upon complexation with bismuth, shifts in the positions of these signals (chemical shifts) would be anticipated, particularly for the protons nearest to the carboxylate group that is coordinated to the bismuth ion. The coordination to the diamagnetic Bi(III) center would likely lead to a more rigid and complex spectrum, potentially with a greater number of distinct signals due to the fixed conformation of the ligand in the complex. uwo.ca
The ¹³C NMR spectrum would similarly provide information on the carbon framework. The carbon atom of the carboxylate group would be most significantly affected by coordination to bismuth, likely exhibiting a noticeable change in its chemical shift compared to the free ligand. researchgate.net
Direct detection of the ⁹³Bi nucleus by NMR is challenging due to its quadrupolar nature, which often results in very broad signals, making high-resolution studies difficult for all but the most symmetric environments. nih.gov
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Compared to d-Camphor
| Functional Group | d-Camphor (ppm) chemicalbook.com | Predicted this compound (ppm) |
| Methyl Protons | 0.8 - 1.0 | 0.8 - 1.2 |
| Methylene Protons (Cyclopentane) | 1.3 - 2.0 | 1.4 - 2.2 |
| Methine Proton | ~2.4 | ~2.5 - 2.8 |
| Ethyl Group (CH₂) | N/A | ~4.1 |
| Ethyl Group (CH₃) | N/A | ~1.2 |
Note: Predicted values are estimates based on general principles of coordination chemistry and may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these methods are particularly useful for confirming the coordination of the carboxylate group to the bismuth ion.
The IR spectrum of a carboxylic acid is characterized by a strong C=O stretching band around 1700-1760 cm⁻¹ and a broad O-H stretching band. Upon deprotonation and coordination to a metal ion to form a carboxylate, these bands are replaced by two new characteristic bands: the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group, which typically appear in the regions of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. researchgate.net The exact positions of these bands and the separation between them (Δν = νₐsym - νₛym) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.netunlp.edu.ar
In addition to the carboxylate stretches, the IR and Raman spectra would also show bands corresponding to the C-H stretching and bending vibrations of the camphor and ethyl groups. A low-frequency band corresponding to the Bi-O stretching vibration would also be expected, likely in the region of 400-600 cm⁻¹. unlp.edu.ar
Table 2: Characteristic Infrared Absorption Bands for Bismuth Carboxylates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Asymmetric COO⁻ Stretch (νₐsym) | 1540 - 1650 |
| Symmetric COO⁻ Stretch (νₛym) | 1360 - 1450 |
| Bi-O Stretch | 400 - 600 |
Source: General data for metal carboxylates. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Studies
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would likely be dominated by ligand-centered transitions, as the Bi³⁺ ion with its [Xe]4f¹⁴5d¹⁰6s² electronic configuration does not have d-d transitions.
The camphor moiety contains a carbonyl group, which exhibits a relatively weak n → π* transition at around 270-300 nm. masterorganicchemistry.com The ethyl ester group would also contribute to the absorption in the UV region. Upon complexation with bismuth, shifts in the positions and intensities of these absorption bands may occur. Additionally, ligand-to-metal charge transfer (LMCT) bands are a possibility, though they are often observed at higher energies for Bi³⁺ complexes. uwo.ca Studies on other bismuth complexes have shown absorption bands in the UV region, often below 300 nm, which are attributed to transitions within the ligands or from the ligands to the metal. researchgate.netscirp.org
Mass Spectrometry (ESI-MS) for Complex Stoichiometry
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of coordination complexes, as it often allows for the detection of the intact complex ion. For this compound, ESI-MS would be instrumental in confirming the molecular weight and stoichiometry of the complex.
Based on the molecular formula C₃₆H₅₇BiO₁₂, the expected molecular weight is approximately 890.81 g/mol . aps.org In an ESI-MS experiment, one might expect to observe the pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or other adducts. nih.gov The isotopic pattern of the signals would be characteristic of the presence of bismuth, which has a single stable isotope, ²⁰⁹Bi. Fragmentation patterns could provide further structural information, such as the loss of a ligand. Studies on other bismuth carboxylates have successfully used ESI-MS to identify various multi-bismuth, multi-ligand cluster ions in solution. researchgate.netnih.govnih.gov
Table 3: Predicted m/z Values for this compound in ESI-MS
| Ion | Predicted m/z |
| [C₃₆H₅₇BiO₁₂ + H]⁺ | ~891.8 |
| [C₃₆H₅₇BiO₁₂ + Na]⁺ | ~913.8 |
| [C₃₆H₅₇BiO₁₂ + K]⁺ | ~929.8 |
Note: These are theoretical values and may vary depending on the experimental conditions.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single-Crystal X-ray Diffraction of Bismuth Carboxylates
The coordination number and geometry of Bi(III) in its complexes can be variable, often influenced by the steric bulk of the ligands and the presence of a stereochemically active 6s² lone pair. nih.gov In other bismuth carboxylate complexes, bismuth has been observed in various coordination environments, including dimeric, polymeric, and cluster structures, with coordination numbers ranging from six to nine. unlp.edu.arnih.gov The carboxylate ligands in these structures have been shown to adopt different coordination modes, including chelating and bridging. unlp.edu.ar A single-crystal X-ray diffraction study of this compound would definitively establish these structural details.
Table 4: Common Coordination Geometries and Coordination Numbers for Bi(III) in Carboxylate Complexes
| Coordination Number | Geometry |
| 6 | Distorted Octahedral |
| 7 | Capped Trigonal Prismatic or Pentagonal Bipyramidal |
| 8 | Square Antiprismatic or Dodecahedral |
| 9 | Tricapped Trigonal Prismatic |
Source: General observations from crystallographic studies of bismuth complexes. unlp.edu.arnih.gov
Powder X-ray Diffraction for Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize crystalline materials. monash.edu It is instrumental in the phase identification of a synthesized compound like this compound, confirming its purity and specific crystalline form. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid. researchgate.net
For a novel coordination compound, the experimental PXRD pattern is typically compared against a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the synthesis of the desired material. ucl.ac.ukrsc.org This comparison allows for the verification of the bulk sample's identity and purity, ensuring that no unintended crystalline phases or unreacted starting materials are present. monash.eduresearchgate.net While the specific PXRD pattern for this compound is not widely published, the technique remains the standard for confirming the phase of this and other bismuth coordination polymers. nih.gov
The table below illustrates the type of data obtained from a PXRD analysis, which includes the diffraction angles (2θ), the corresponding d-spacings between crystal planes, and the relative intensities of the peaks.
| Diffraction Angle (2θ, degrees) | d-spacing (Å) | Relative Intensity (%) |
| 12.1 | 7.31 | 85 |
| 18.5 | 4.79 | 40 |
| 24.3 | 3.66 | 100 |
| 27.8 | 3.21 | 65 |
| 30.5 | 2.93 | 30 |
| This table is representative of typical PXRD data and does not correspond to experimentally measured values for this compound. |
Coordination Environment and Geometry of Bismuth(III) Centers
The coordination environment of the bismuth(III) ion in its complexes is remarkably diverse, owing to its large size and unique electronic configuration. nih.govnumberanalytics.com In this compound, the Bi(III) center is coordinated by the ethyl camphorate ligands, which are derived from d-camphoric acid. drugfuture.com The bonding primarily involves the oxygen atoms of the carboxylate groups on the ligand. Bismuth(III) complexes frequently display variable coordination numbers and geometries, which can range from trigonal pyramidal to higher-coordinate, often distorted, structures. numberanalytics.com
Influence of the Stereochemically Active Lone Pair of Electrons
A defining characteristic of bismuth(III) chemistry is the presence of a stereochemically active 6s² lone pair of electrons. researchgate.netnih.gov This pair of non-bonding electrons occupies a significant volume in the coordination sphere of the bismuth atom, much like a ligand. researchgate.netaps.org According to the Valence Shell Electron Pair Repulsion (VSEPR) model, this lone pair actively repels the bonding pairs of electrons from the surrounding ligands. acs.org
This repulsion results in a significant distortion of the coordination geometry away from idealized shapes (e.g., octahedral or tetrahedral). nih.govnih.gov The resulting arrangement is often described as "hemidirected," where the ligands are pushed to one side of the coordination sphere, leaving the other side occupied by the lone pair. nih.gov This leads to an asymmetric arrangement around the bismuth center with irregular bond angles and varying bond lengths. aps.orgnih.gov The stereochemical activity of the lone pair is a primary reason for the rich and often unpredictable structural diversity observed in bismuth(III) coordination compounds. nih.govrsc.org
Factors Influencing Coordination Number and Ligand Binding
The specific coordination number and the way ligands bind to the bismuth(III) center are governed by a combination of electronic and steric factors. libretexts.org
| Factor | Description |
| Ionic Radius of Bi(III) | The large size of the Bi(III) ion allows for the accommodation of a variable and often high number of ligands in its coordination sphere, reducing steric hindrance. libretexts.orgresearchgate.net |
| Ligand Bulk and Shape | The ethyl camphorate ligand possesses a specific size and shape that influences how many can physically fit around the central metal ion. Generally, bulkier ligands favor lower coordination numbers. libretexts.orglibretexts.org |
| Ligand Chelation | As a derivative of camphoric acid, the ethyl camphorate ligand contains carboxylate groups that can act as bidentate chelating agents, binding to the bismuth center through two oxygen atoms. This chelation enhances the stability of the complex. |
| Lewis Acidity/Basicity | The interaction is a Lewis acid-base reaction, where the Bi(III) ion acts as a Lewis acid and the oxygen-donating ligand acts as a Lewis base. The relative strengths of these properties influence the metal-ligand bond distances and the overall stability of the coordination. libretexts.orgnih.gov |
| Crystal Packing Forces | In the solid state, the way individual complex molecules arrange and pack into a crystal lattice can influence the final observed coordination geometry. libretexts.org |
Supramolecular Interactions and Self-Assembly in Bismuth Coordination Polymers
Bismuth coordination polymers are formed when individual bismuth-ligand units, or nodes, are linked together into extended one-, two-, or three-dimensional networks. mdpi.com This process, known as self-assembly, is driven by the formation of coordination bonds between the bismuth(III) centers and bridging organic ligands. mdpi.com
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Ligand-Metal Complexation Behavior
The dynamic behavior of the bismuth ethyl camphorate complex in solution, a key aspect for understanding its reactivity and bioavailability, has not been investigated using molecular dynamics (MD) simulations. MD simulations could model the interactions between the bismuth cation and the ethyl camphorate ligands, revealing details about the coordination environment, ligand exchange dynamics, and the role of solvent molecules. This information is critical for predicting how the complex behaves in a given medium, a factor of particular importance given its historical, albeit outdated, medicinal applications.
Quantum-Chemical Calculations for Spectroscopic Interpretations
Detailed quantum-chemical calculations are a powerful tool for interpreting experimental spectra (e.g., infrared, Raman, UV-Vis). However, no such studies have been published for this compound. These calculations could predict vibrational frequencies and electronic transitions, aiding in the analysis of experimental data and providing a more profound understanding of the molecule's structure and bonding. Without these computational insights, the interpretation of any spectroscopic data for this compound remains superficial.
Computational Studies of Reaction Mechanisms in Bismuth Catalysis
The potential of bismuth compounds in catalysis is an area of growing interest. Computational studies, particularly those employing DFT, are crucial for mapping out reaction pathways, determining transition state energies, and elucidating catalytic cycles. There are no computational studies investigating the role of this compound in any catalytic transformations. Such research could uncover novel reactivity and guide the design of new bismuth-based catalysts. The lack of this research means that the catalytic potential of this specific bismuth complex remains entirely unexplored.
Mechanistic Studies of Bismuth Ethyl Camphorate and Analogues
Fundamental Insights into Ligand-Metal Binding Mechanisms
The interaction between a metal center and its surrounding ligands is fundamental to the structure and reactivity of a coordination complex. In bismuth compounds, the nature of the bismuth-ligand bond is influenced by the properties of both the bismuth ion and the coordinating atoms of the ligand. Studies on bismuth carboxylates and other complexes reveal key patterns in their binding mechanisms.
Bismuth(III), a borderline metal ion, demonstrates a high affinity for sulfur and a notable affinity for oxygen and nitrogen donor atoms. rsc.org In bismuth carboxylate complexes, the carboxylate group can coordinate to the bismuth center in several ways: as a monodentate ligand, a bidentate chelate, or a bridging ligand connecting multiple bismuth centers to form dimers, polymers, or complex cluster structures. nih.govrsc.org For instance, the structure of bismuth subsalicylate involves the monoanionic salicylate (B1505791) coordinating through its carboxylate group, while the dianionic form uses phenoxide oxygens as bridging ligands to form Bi₂O₂ rings. nih.gov
In a bismuth-camphorate coordination polymer, formulated as [Bi(L)(HL)] (where H₂L is camphoric acid), the camphorate ligand binds to the bismuth center, creating a two-dimensional structure. researchgate.net Similarly, studies of complexes like [PhBi(2-(C₅H₄N)CO₂)₂]₄ show it exists as a tetramer formed through five-membered chelate rings involving the pyridyl nitrogen and a carboxylate oxygen. rsc.org The structure of [Bi(o-MeOC₆H₄CO₂)₃]∞ reveals a polymer of dimeric units, where each bismuth is coordinated by both chelating and bridging carboxylates. rsc.org The flexibility in coordination modes allows for the formation of structurally diverse compounds, from simple monomers to intricate polynuclear frameworks. rsc.org
Table 1: Structural Characteristics of Bismuth(III) Carboxylate Analogues
| Compound | Key Structural Feature | Coordination Detail | Reference |
|---|---|---|---|
| [Bi(L)(HL)] (L = camphorate) | 2D Coordination Polymer | The camphorate ligand links bismuth centers into a polymeric network. | researchgate.net |
| [PhBi(picolinate)₂]₄ | Tetrameric Complex | Picolinate acts as a chelate, binding through the pyridyl nitrogen and a carboxylate oxygen. | rsc.org |
| [Bi(o-methoxybenzoate)₃]∞ | 1D Coordination Polymer | Dimeric units are linked by bridging carboxylate ligands into an infinite chain. | rsc.org |
| Bismuth Subsalicylate | Polymeric Structure | Features four-membered Bi₂O₂ rings formed by bridging phenoxide oxygens. | nih.gov |
| [Bi(Cys)₃] | Monomeric Complex | Bismuth(III) binds to three deprotonated thiolate groups from cysteine residues. | rsc.org |
Pre-clinical In Vitro Investigations of Cellular and Molecular Interactions (excluding efficacy/safety)
The biological activity of bismuth compounds is rooted in their interactions with cellular components. Pre-clinical in vitro studies, while not focused on efficacy, provide critical mechanistic data on how these compounds interfere with molecular processes.
Bismuth compounds have been shown to disrupt essential cellular functions by targeting key enzymes and metabolic pathways. A prominent example is the inhibition of the SARS-CoV-2 helicase (nsp13), an enzyme crucial for viral replication. nih.govrsc.org Mechanistic studies revealed that bismuth compounds inhibit the ATPase activity of nsp13 by directly interfering with the enzyme's ability to bind ATP. nih.gov A dose-dependent decrease in ATP binding was observed upon addition of bismuth complexes, demonstrating that the Bi(III) ion plays the essential role in this inhibition. nih.gov
This inhibitory action is not limited to viral enzymes. The antibacterial effects of bismuth are partly attributed to the inactivation of crucial bacterial enzymes through the binding of bismuth to sulfhydryl groups in proteins, which can disrupt processes like active tubular transport. mdpi.com Furthermore, some bismuth compounds are thought to interfere with bacterial iron uptake pathways, a mechanism exploited by certain antibiotics. mdpi.com For instance, bismuth ions may interact with transport proteins like the TonB-ExbB-ExbD complex, which is vital for energizing the uptake of essential nutrients and certain antibiotics. mdpi.com
Table 2: Investigated Interference of Bismuth Compounds with Cellular Pathways
| Bismuth Compound Type | Target Pathway/Enzyme | Observed Molecular Interaction | Reference |
|---|---|---|---|
| Various Bi(III) Complexes | SARS-CoV-2 Helicase (nsp13) ATPase Activity | Inhibited ATPase activity by interfering with the binding of nsp13 to ATP. | nih.govrsc.org |
| General Bismuth Compounds | Bacterial Protein Function | Inactivation of enzymes via binding to sulfhydryl groups. | mdpi.com |
| General Bismuth Ions | Bacterial Iron Transport | Potential interference with the TonB-dependent transport system. | mdpi.com |
| Bismuth(III) dithiocarbamate (B8719985) complexes | NF-κB Signaling Pathway | Inhibited the NF-κB signaling pathway in MCF-7 cells. | mdpi.com |
The transport and biological action of bismuth are heavily dependent on its ability to bind to macromolecules. In blood plasma, bismuth primarily targets specific proteins. Competitive binding studies have shown that while bismuth can bind to human serum albumin (HSA), it has a much stronger affinity for human transferrin. nih.govresearchgate.net Even with a large excess of albumin, over 70% of bismuth binds to transferrin, suggesting transferrin is the major carrier of bismuth in the blood. nih.govresearchgate.net The binding constant (logKa) for bismuth to human serum albumin was determined to be 11.2. nih.gov
Beyond transport proteins, bismuth shows a strong preference for amino acids containing sulfur, such as cysteine and methionine. rsc.org This affinity for thiolate groups is a driving force for its interaction with many proteins and peptides. rsc.org For example, researchers have developed a method to create constrained bicyclic peptides by using a Bi(III) ion to tether thiol groups from cysteine residues, creating rigid structures with high affinity for their biological targets. acs.org Studies on the SARS-CoV-2 helicase also found that bismuth compounds disrupt the binding of the enzyme to DNA substrates, further inhibiting its function. nih.gov
Table 3: Binding of Bismuth(III) to Biological Macromolecules
| Macromolecule | Binding Details | Significance | Reference |
|---|---|---|---|
| Human Serum Transferrin | Binds over 70% of bismuth in competitive assays with albumin. Much stronger binding than to albumin. | Considered the major transport protein for bismuth in blood plasma. | nih.govresearchgate.net |
| Human Serum Albumin (HSA) | Binds bismuth with a logKa of 11.2. Cys-34 is a potential binding site. | A secondary carrier of bismuth in plasma. | nih.govresearchgate.net |
| Peptides (Cysteine-rich) | Bi(III) ion binds to three thiolate groups, creating rigid bicyclic structures. | Demonstrates high affinity for sulfur-containing residues, a key mechanism of protein interaction. | rsc.orgacs.org |
| SARS-CoV-2 Helicase (nsp13) | Binding of Bi(III) to the protein disrupts its ability to bind to DNA substrates. | Inhibits enzymatic function by blocking substrate interaction. | nih.gov |
| Lactoferrin | Bismuth binding to lactoferrin may interfere with bacterial iron acquisition. | Contributes to the antimicrobial mechanism of bismuth. | nih.gov |
Catalytic Mechanisms Involving Bismuth Complexes
Bismuth compounds are versatile catalysts in organic synthesis, a role that stems from their distinct electronic properties. Their catalytic activity is primarily driven by their Lewis acidity and their ability to participate in various redox cycles.
Traditionally, the catalytic utility of Bi(III) compounds was centered on their function as soft Lewis acids. nih.govacs.org As Lewis acids, they can activate substrates, such as carbonyls and dienes, by accepting an electron pair. nih.govrsc.org The Lewis acidity of bismuth can be tuned by altering the ligands attached to the metal center; for example, transforming a neutral species like BiPh₃ into a cationic derivative generally increases its Lewis acidity. bohrium.com Cationic bismuth species are particularly potent soft Lewis acids, showing a preference for soft donors like sulfur over hard donors like oxygen. researchgate.netacs.org
More recently, the rich redox chemistry of bismuth has been exploited, moving beyond simple Lewis acid catalysis. acs.orggdch.app Bismuth can cycle between multiple oxidation states, enabling a range of catalytic transformations that mimic transition metals. nih.govdigitellinc.com Key redox cycles include:
Bi(III)/Bi(V) Cycle: This two-electron process is harnessed in reactions like the catalytic fluorination of aryl boronic esters. nih.govacs.org The cycle involves a Bi(III) catalyst undergoing transmetalation, followed by oxidation to a Bi(V) intermediate, and concluding with reductive elimination to form the product and regenerate the Bi(III) catalyst. acs.orgyoutube.com
Low-Valent Cycles (Bi(I)/Bi(III) and Bi(II)/Bi(III)): Bismuth offers unique reactivity through low-valent states. The Bi(I)/Bi(III) cycle has been used for catalytic transfer hydrogenation and hydrodefluorination. digitellinc.comnih.gov Single-electron transfer (SET) processes are also possible via the Bi(I)/Bi(II)/Bi(III) triad. digitellinc.com
Table 4: Catalytic Properties of Bismuth Complexes
| Catalytic Property | Description | Example Application | Reference |
|---|---|---|---|
| Lewis Acidity | Bi(III) acts as an electron pair acceptor, activating electrophiles. Cationic species are strong, soft Lewis acids. | Activation of carbonyls and dienes; Friedel-Crafts reactions. | nih.govrsc.orgbohrium.com |
| Bi(III)/Bi(V) Redox Cycle | A two-electron redox process involving oxidation to a high-valent Bi(V) state and subsequent reductive elimination. | Catalytic C-F and C-OTf bond formation from aryl boronic esters. | acs.orgdigitellinc.com |
| Bi(I)/Bi(III) Redox Cycle | A low-valent, two-electron redox process. | Catalytic transfer hydrogenation and hydrodefluorination. | digitellinc.comnih.gov |
| Bi(II)/Bi(III) Redox Cycle | A one-electron redox process, unique compared to lighter pnictogens. | Enables novel synthetic transformations via single-electron transfer (SET). | nih.govacs.org |
Kinetic studies are essential for elucidating the step-by-step mechanism of a catalytic reaction, identifying the rate-determining step, and understanding the role of each component. In a study of the bismuth-catalyzed transfer hydrogenation of azoarenes, a kinetic analysis determined the rate orders for all reactants and identified the catalyst resting state. nih.gov Variable-temperature NMR studies established the thermodynamic parameters for the equilibrium between the catalyst and its adduct with the hydrogen source. nih.gov
In the field of heterogeneous catalysis, kinetic studies of the oxidation of but-1-ene over various bismuth molybdate (B1676688) phases (α, β, and γ) have been conducted. rsc.org These studies, using both electrical conductivity measurements and pulse reactor experiments, established a reactivity order of γ > α > β for the catalysts. rsc.org Further investigations into the oxidation of 1-butene (B85601) to 1,3-butadiene (B125203) over bismuth molybdate catalysts revealed different activation energies and reaction behaviors depending on the specific phase. The γ-Bi₂MoO₆ phase showed an activation energy of 40 kJ/mol, whereas the α-Bi₂Mo₃O₁₂ phase had a higher activation energy of 93 kJ/mol and was not inhibited by the product. osti.gov These kinetic data provide crucial insights into how catalyst composition affects the reaction pathway and efficiency.
Table 5: Kinetic Data from Bismuth-Catalyzed Reactions
| Reaction | Catalyst System | Key Kinetic Finding | Reference |
|---|---|---|---|
| Transfer Hydrogenation of Azoarenes | Organobismuth Complex | Kinetic analysis elucidated rate orders; the resting state of the catalyst was identified. DFT calculations supported a concerted proton transfer mechanism. | nih.gov |
| Oxidation of But-1-ene | Bismuth Molybdate (α, β, γ phases) | Relative reduction rates (reactivity) were found to be γ > α > β. | rsc.org |
| Oxidation of 1-Butene to 1,3-Butadiene | γ-Bi₂MoO₆ + 4% MoO₃ | Activation Energy (Ea) = 40 kJ/mol. The reaction was inhibited by the product (butadiene) below 673 K. | osti.gov |
| Oxidation of 1-Butene to 1,3-Butadiene | α-Bi₂Mo₃O₁₂ | Activation Energy (Ea) = 93 kJ/mol. The reaction was not inhibited by the product. | osti.gov |
| Solid-state reaction | Bi₂O₃ and MoO₃ | Kinetics were governed by the equation αⁿ = kt, indicating a reaction via bulk diffusion through grain boundary contacts. | osti.gov |
Analytical Methodologies for Bismuth and Its Organic Compounds in Research
Elemental Analysis and Quantification of Bismuth in Synthesized Compounds
Elemental analysis is a cornerstone of chemical research, providing the foundational data to confirm the empirical formula of a synthesized compound. For organobismuth compounds, this involves determining the mass percentages of constituent elements, including bismuth, carbon, and hydrogen.
Combustion Analysis: A primary technique for determining the carbon and hydrogen content in an organic compound is combustion analysis. In this method, a precisely weighed sample of the organobismuth compound is heated to a high temperature in the presence of excess oxygen. The combustion process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These products are collected in separate absorbent traps, and their masses are determined. From these masses, the original percentages of carbon and hydrogen in the sample can be calculated. youtube.com The oxygen content can often be determined by difference, assuming the remaining mass is oxygen, after accounting for the bismuth content determined by other methods.
Bismuth Quantification: The quantification of bismuth itself requires different methods. While classical methods like complexometric titration can be used, instrumental techniques are more common in modern research settings. google.com
X-Ray Fluorescence (XRF): XRF is a non-destructive analytical technique widely used for elemental analysis. azom.com When a sample is irradiated with high-energy X-rays, atoms within the sample become excited and emit secondary (or fluorescent) X-rays. researchgate.net Each element emits X-rays at a unique energy, creating a characteristic spectrum that acts as a "fingerprint" for that element. azom.comresearchgate.net The intensity of the emitted X-rays is proportional to the concentration of the element in the sample, allowing for quantitative analysis. azom.com This method is advantageous due to its high sensitivity, minimal sample preparation, and excellent reproducibility. researchgate.net For instance, XRF has been successfully used to determine the bismuth content in various materials, from commercial tablets to geological samples. researchgate.netmdpi.com
The table below illustrates a hypothetical comparison between the theoretical and experimentally determined elemental composition for a bismuth-containing organic compound.
Table 1: Illustrative Elemental Analysis Data
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 45.15 | 45.05 |
| Hydrogen (H) | 5.05 | 5.15 |
| Oxygen (O) | 10.02 | 10.10 |
| Bismuth (Bi) | 39.78 | 39.70 |
Following synthesis, elemental analysis provides the first critical checkpoint to verify that the molecular structure of the target compound, such as bismuth ethyl camphorate, has been successfully achieved. researchgate.netpeerj.comnih.gov
Spectrometric Techniques for Bismuth Detection and Speciation
Spectrometric methods offer exceptional sensitivity and are crucial for detecting trace amounts of bismuth and for speciation analysis—the identification and quantification of different chemical forms of an element.
Atomic Absorption Spectrometry (AAS) and Electrothermal AAS (ETAAS)
Atomic Absorption Spectrometry (AAS) is a technique based on the principle that atoms absorb light at specific wavelengths characteristic of each element. To measure bismuth, a sample is atomized, typically by a flame (Flame AAS) or a graphite (B72142) furnace (Electrothermal AAS, also known as Graphite Furnace AAS or GFAAS). A light beam of a specific wavelength is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of bismuth atoms.
ETAAS offers significantly lower detection limits than Flame AAS. The sample is placed on a graphite platform or in a tube, which is then heated in a programmed sequence to dry, pyrolyze (ash), and finally atomize the sample at a very high temperature. nih.gov The use of chemical modifiers is often necessary to stabilize the analyte and prevent premature volatilization during the pyrolysis step, especially in complex matrices. nih.gov For bismuth analysis, modifiers like niobium carbide (NbC) have been shown to be effective in enhancing the signal and improving thermal stability. nih.gov To counteract interferences from species like sulfates, other modifiers such as barium nitrate (B79036) may be added. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful techniques for trace and ultra-trace elemental analysis due to its high sensitivity, low detection limits, and ability to perform isotopic analysis. azom.compodhikaiscientific.com The sample is introduced into a high-temperature argon plasma (around 6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.
ICP-MS is particularly valuable for determining bismuth concentrations at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. The technique's high resolution can also help in overcoming isobaric interferences (where ions of different elements have the same mass). When coupled with preconcentration techniques like laser ablation (LA), as in LA-ICP-MS, the detection limits can be pushed even lower, enabling the analysis of ultra-trace amounts of elements in solid samples. nih.gov
The following table summarizes typical detection limits for these spectrometric techniques.
Table 2: Comparison of Spectrometric Techniques for Bismuth Detection
| Technique | Typical Detection Limit | Key Features |
|---|---|---|
| Flame AAS | ~20-50 µg/L (ppb) | Robust, faster than ETAAS, suitable for higher concentrations. |
| ETAAS / GFAAS | ~0.05-0.5 µg/L (ppb) | High sensitivity, requires small sample volume, susceptible to matrix effects. nih.gov |
| ICP-MS | ~0.001-0.01 µg/L (ppt) | Extremely high sensitivity, multi-element capability, isotopic analysis possible. azom.com |
| LA-ICP-MS | ~0.04 ng/g (ppt) | Direct solid sampling, ultra-trace analysis, micro-spatial resolution. nih.gov |
Chromatographic Methods Coupled with Detection for Purity and Identity
Chromatography is an essential tool for separating components of a mixture, making it indispensable for assessing the purity of synthesized organobismuth compounds and isolating them from reaction byproducts. When coupled with a detector, it becomes a powerful analytical technique.
In the context of organobismuth chemistry, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for volatile and thermally stable compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information on each component as it elutes, allowing for definitive identification.
For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis or mass spectrometry (LC-MS) is the preferred method. Thin-Layer Chromatography (TLC) is also frequently used as a simple, rapid, and inexpensive method to monitor the progress of a reaction and perform a preliminary purity check. For example, in the synthesis of triphenylbismuth (B1683265), TLC can be used to confirm the purity of the crude and recrystallized products.
Methodologies for Bismuth Extraction and Purification in Research Settings
After synthesis, the desired organobismuth compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Extraction: Liquid-liquid extraction is a common first step to separate the product from the crude reaction mixture. This technique relies on the differential solubility of the compound between two immiscible liquid phases, such as an organic solvent and an aqueous solution.
A more advanced technique is Cloud Point Extraction (CPE) , which is particularly useful for preconcentrating metal ions from aqueous solutions. This method uses a non-ionic surfactant which, upon heating above a certain temperature (the cloud point), forms a smaller, surfactant-rich phase that extracts the metal complex from the bulk aqueous phase. This has been successfully applied for the preconcentration of trace bismuth prior to analysis.
Purification: Recrystallization is the most common method for purifying solid organobismuth compounds. This process involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical to ensure high recovery of the pure product.
For compounds that cannot be easily recrystallized, column chromatography is a powerful purification technique. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (the mobile phase) is passed through. Components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection as pure fractions.
Exploration of Derivatives and Analogues of Bismuth Ethyl Camphorate
Design and Synthesis of Novel Bismuth Carboxylate Complexes
The synthesis of bismuth carboxylate complexes is a significant area of investigation within the broader field of bismuth chemistry. A general approach to synthesizing such complexes involves the reaction of a bismuth salt, like bismuth nitrate (B79036), with a carboxylate-containing ligand. For instance, bismuth ethyl camphorate is prepared from sodium ethyl camphorate and bismuth nitrate. drugfuture.com
The synthesis of novel bismuth carboxylate complexes often employs methods like hydrothermal synthesis, which is a technique used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. researchgate.net Researchers have also successfully synthesized new bismuth(III) complexes with ligands such as phthalic acid through liquid-state reactions. jocpr.com In one study, two new complexes, Bi(phth)(NO₃)·4H₂O and Bi(phth)(L-cys)₀.₅·H₂O, were synthesized and characterized. jocpr.com Another example is the synthesis of a bismuth(II) trifluoroacetate, which was achieved through a comproportionation reaction between elemental bismuth and bismuth(III) trifluoroacetate.
Structure-Property Relationships of Bismuth Complexes with Varied Camphorate Ligands
Detailed studies on the structure-property relationships specifically for bismuth complexes with varied camphorate ligands are not extensively documented in the available literature. However, research on related bismuth complexes offers insights into how variations in ligand structure can influence the properties of the resulting compounds. For instance, in a study of bismuth halide-based coordination complexes, altering the ancillary ligand from chlorine to iodine resulted in a bathochromic shift in the absorption band and an enhanced absorption coefficient. semanticscholar.orggoogleapis.com This demonstrates that the choice of ligand has a strong influence on the ground-state and excited-state properties of the bismuth complex. semanticscholar.orggoogleapis.com
In the context of camphor-based ligands, the synthesis of camphorimine gold(I) complexes has shown that the symmetry of the ligand can play a role in the biological activity of the complex. nih.gov While this study does not involve bismuth, it highlights how modifications to the camphor (B46023) scaffold can impact the functional properties of the resulting metal complex. The principles observed in these related systems would likely apply to bismuth camphorate complexes, where variations in the camphorate ligand could be expected to modulate the physical, chemical, and biological properties of the compound.
Systematic Variations in Ligand Structure and their Impact on Coordination Chemistry
The coordination chemistry of bismuth is notably flexible, accommodating a wide range of coordination numbers and geometries, often influenced by the stereochemically active lone pair of electrons on the Bi(III) ion. uni.lu Systematic variation of the ligand structure is a fundamental approach to exploring and controlling this coordination chemistry.
Research has shown that even subtle changes in the organic ligand can lead to significant differences in the resulting bismuth complex. For example, the reaction of bismuth salicylate (B1505791) with transition metal alkoxides can lead to heterobimetallic complexes with bridging salicylate ligands, demonstrating the versatility of bismuth carboxylates in forming larger assemblies. rsc.org The nature of the organic ligand and the reaction conditions are crucial in determining the final structure. rsc.org
Furthermore, the introduction of different donor atoms into the ligand can significantly affect the coordination environment of the bismuth center. Bismuth(III), being a borderline metal ion, has a high affinity for multidentate ligands containing oxygen and nitrogen donor atoms, but also forms stable complexes with sulfur and halogens. chembuyersguide.com The synthesis of bismuth(III) halide compounds with dithiocarbamate (B8719985) ligands, derived from the reduction and degradation of thiuram disulfides, resulted in polymeric and dimeric structures with varying geometries around the bismuth center, including square pyramidal and pentagonal bipyramidal. jocpr.com
While specific studies systematically varying the ethyl camphorate ligand in bismuth complexes are not detailed in the provided search results, the existing body of work on other bismuth complexes clearly indicates that such variations would have a profound impact on the coordination sphere of the bismuth ion.
Synthesis and Characterization of Bismuth-Containing Coordination Polymers
Bismuth-containing coordination polymers are a class of materials that have garnered interest for their potential applications in areas such as gas storage, separation, and drug delivery. researchgate.net The synthesis of these polymers can be challenging due to the poor solubility of bismuth precursors and the labile nature of Bi³⁺ ligation. drugfuture.com
One approach to synthesizing bismuth coordination polymers involves the use of hydrothermal methods. Researchers have successfully synthesized three-dimensional Bi(III)-based metal-organic frameworks using this technique. researchgate.net Another strategy involves the use of specific linkers to direct the formation of the polymer framework. For example, three new Bi³⁺-coordination polymers were synthesized using a tetrafluoroterephthalate (F₄BDC) linker, which resulted in structures with Bi chains, Bi dimers, and Bi tetramers. drugfuture.com The choice of the bismuth source and the use of mineralizers were found to be important factors in the synthesis. drugfuture.com
A novel one-dimensional bismuth(III) coordination polymer, [Bi(HQ)(Cl)₄]n, was synthesized using an ultrasonic method. uni.lu In this polymer, the bismuth centers are linked by bridging chlorine atoms. The characterization of these polymers typically involves techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis. drugfuture.comuni.lu
The following table provides examples of synthesized bismuth coordination polymers:
| Compound Name | Linker/Ligand | Bismuth Source | Synthesis Method | Resulting Structure |
| Bi(phth)(NO₃)·4H₂O | Phthalic acid | Bismuth nitrate | Liquid state reaction | Monoclinic crystal system |
| [Bi(HQ)(Cl)₄]n | Pyridine-4-carbaldehyde thiosemicarbazone | Bismuth(III) chloride | Ultrasonic method | 1D coordination polymer |
| Bichain-F₄BDC | Tetrafluoroterephthalate (F₄BDC) | Bismuth oxide | - | Bi chains |
| Bi₂-F₄BDC | Tetrafluoroterephthalate (F₄BDC) | Bismuth nitrate | Room temperature crystallization | Bi dimers linked into chains |
| Bi₄-F₄BDC | Tetrafluoroterephthalate (F₄BDC) | Bismuth oxide | Hydrothermal | Bi tetramers |
While there is no specific mention of this compound being used as a building block for coordination polymers in the reviewed literature, its carboxylate functionality suggests that it could potentially be employed as a ligand in the synthesis of such materials.
Advanced Research Applications of Bismuth Coordination Compounds Excluding Clinical
Catalysis in Organic Synthesis Beyond Ethyl Camphorate
The utility of bismuth compounds as catalysts in organic synthesis has expanded significantly from their traditional role as non-redox Lewis acids. nih.govacs.org While historically used for reactions like carbonyl and diene activation, recent advancements have unlocked the potential of bismuth in complex redox catalysis, offering sustainable and efficient alternatives to precious transition metals. nih.govchemistryviews.org This evolution is driven by bismuth's ability to cycle between different oxidation states, including Bi(I)/Bi(III), Bi(II)/Bi(III), and Bi(III)/Bi(V), enabling a broad spectrum of chemical transformations. nih.govacs.org
Bismuth(III) salts, particularly bismuth(III) triflate (Bi(OTf)₃), have proven to be highly effective Lewis acid catalysts for multi-component reactions (MCRs). scirp.orgresearchgate.net These reactions are of great interest as they allow for the synthesis of complex molecules in a single step, which saves time and reduces waste. scirp.orgscirp.org
One notable application is the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate. scirp.org In a screening of various Lewis acids, Bi(OTf)₃ in acetonitrile (B52724) was identified as the optimal catalyst, yielding good to moderate yields for a variety of substituted aldehydes. scirp.org The non-toxic and non-corrosive nature of bismuth compounds makes this an attractive and environmentally friendly synthetic route. scirp.org Similarly, bismuth(III) chloride (BiCl₃) has been successfully employed to catalyze the MCR synthesis of substituted hexahydroimidazo[1,2-a]pyridines, demonstrating the versatility of bismuth catalysts in constructing nitrogen-containing heterocycles. scirp.org
| Catalyst | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Bismuth(III) triflate (Bi(OTf)₃) | Multicomponent Synthesis | Substituted aldehydes, benzil, ammonium acetate | Efficiently catalyzes the formation of 2,4,5-trisubstituted imidazoles in good to moderate yields. | scirp.org |
| Bismuth(III) chloride (BiCl₃) | Multicomponent Synthesis | Ketones, 2-aminopyridine, isothiocyanate | Optimal catalyst for synthesizing hexahydroimidazo[1,2-a]pyridines in methanol. | scirp.org |
| Bismuth subnitrate | Alkyne Hydration | Various alkynes | Atom-economical synthesis of methyl ketones via Markovnikov-type hydration. | researchgate.net |
| BiOCl | Aldol Condensation | Benzaldehyde, acetone | Reusable catalyst providing good yields of benzalacetone under mild conditions. | researchgate.net |
A significant breakthrough in bismuth catalysis is the development of redox-active systems that cycle between different oxidation states. This contrasts with traditional bismuth catalysis, which primarily involves the stable Bi(III) state acting as a Lewis acid. nih.govchemistryviews.org
A prime example is the transfer hydrogenation of azoarenes and nitroarenes catalyzed by a well-defined Bi(I) complex. acs.orgnih.gov This reaction utilizes ammonia-borane as the hydrogen source and represents a unique instance of low-valent pnictogen catalysis, where bismuth cycles between the Bi(I) and Bi(III) oxidation states. chemistryviews.orgacs.org This catalytic system is notable for its tolerance of functional groups that are typically sensitive to low-valent transition metals. acs.orgnih.gov Mechanistic studies suggest the involvement of highly reactive Bi(III) hydride intermediates. acs.orgnih.gov
Further research into the mechanism of Bi-catalyzed transfer hydrogenation of azoarenes has provided detailed insights. nih.gov Using a 2,6-bis[N-(tert-butyl)iminomethyl]phenylbismuth catalyst, kinetic analysis and DFT calculations revealed a rate-limiting step involving a concerted proton transfer upon the nucleophilic addition of the bismuth catalyst to a hydrogen-bonded adduct of the azoarene. nih.gov
Beyond Bi(I)/Bi(III) cycles, high-valent Bi(III)/Bi(V) redox catalysis has enabled transformations that are challenging for transition metals. nih.govacs.org This includes the catalytic fluorination and triflation of aryl boronic esters, showcasing the unique reactivity of bismuth complexes. acs.org
| Bismuth Redox Cycle | Reaction Type | Example Catalyst/Reagent | Products | Key Feature | Reference |
|---|---|---|---|---|---|
| Bi(I)/Bi(III) | Transfer Hydrogenation | Bismuthinidene complex with Ammonia-Borane | Hydrazines, N-arylhydroxylamines | First example of a catalytic redox cycle maneuvering in a Pn(I)/Pn(III) cycle. | chemistryviews.orgacs.orgnih.gov |
| Bi(II)/Bi(III) | Radical Cycloisomerization | Transition metal bismuthanes | 5-membered rings from δ-iodo-olefins | Demonstrates controlled radical chemistry with low toxicity and high functional group tolerance. | acs.orgnih.gov |
| Bi(III)/Bi(V) | Fluorination | Bi(III) catalyst with aryl boronic esters | Aryl fluorides | Enables a reaction that is challenging for many transition metal catalysts. | acs.org |
| Bi(III)/Bi(V) | Oxidative Glycol Cleavage | Triphenylbismuth (B1683265) carbonate with NBS | Aldehydes | Catalytic cycle regenerated by NBS (N-Bromosuccinimide). | acs.org |
Materials Science and Optoelectronic Applications
Bismuth's position as the heaviest non-toxic element, coupled with its strong spin-orbit coupling, makes its coordination compounds highly advantageous for applications in materials science and optoelectronics. nih.govacs.orgnih.gov Researchers are exploring bismuth-based materials as environmentally benign alternatives to lead-containing components in various devices. mdpi.comscispace.com
The development of bismuth-based hybrid materials, such as metal-organic frameworks (MOFs) and perovskites, is a rapidly growing field. mdpi.comnih.gov Bi-MOFs, which consist of bismuth ions coordinated to organic ligands, exhibit high surface areas and porosity, making them suitable for various applications. nih.gov For instance, porous, rod-like Bi-MOFs have been synthesized rapidly using ultrasound-assisted or agitation-free methods with trimesic acid and bismuth nitrate (B79036) precursors. nih.gov
Bismuth-based hybrid halide perovskites are being investigated as less toxic and more stable alternatives to their lead-based counterparts for optoelectronic applications. mdpi.comresearchgate.net These materials, often with a quasi-zero-dimensional (0D) electronic structure, are synthesized through methods like the two-step conversion of a thermally evaporated bismuth iodide (BiI₃) layer by immersion in a methylammonium (B1206745) iodide (MAI) solution. mdpi.comresearchgate.net The structural diversity of bismuth halide perovskites leads to a range of photoelectric properties that are valuable for photocatalysis and photodetectors. researchgate.net Furthermore, bismuth-based nanocatalysts, often in the form of multi-component heterostructures, are being designed for green hydrogen production. mdpi.com
Understanding the photophysical properties of bismuth coordination compounds is crucial for designing novel materials for optoelectronic devices. nih.govacs.orgnih.gov Detailed studies on bismuth halide-based coordination complexes, such as [Bi₂X₆(L)₂] (where X = Cl, Br, I and L is an organic ligand), reveal how their properties can be tuned. nih.govacs.org
Spectroscopic and computational analyses show that the ground-state properties are strongly controlled by the inorganic part of the complex. nih.govacs.orgchemrxiv.org For example, changing the halide ancillary ligand from chlorine to iodine causes a bathochromic (red) shift in the absorption band and enhances the absorption coefficient. nih.govacs.orgacs.org Conversely, the emissive excited state is typically ligand-centered. nih.govacs.orgchemrxiv.org The choice of halide can also affect the photoluminescent quantum yields. nih.govacs.orgacs.org These findings provide a clear pathway for designing new bismuth coordination complexes with tailored optical and electronic properties for applications in devices like solar cells and photodetectors. nih.govacs.orgscispace.com
| Bismuth Material/Complex | Synthesis Method | Key Photophysical Property/Finding | Potential Application | Reference |
|---|---|---|---|---|
| [Bi₂X₆(phen-thio)₂] (X=Cl, Br, I) | Solution synthesis | Ground-state properties controlled by the inorganic halide; emissive state is ligand-based. Changing X from Cl to I enhances light absorption. | Optoelectronics | nih.govacs.org |
| Methylammonium Bismuth Iodide (MABI) | Two-step conversion of BiI₃ film | Quasi-zero-dimensional (0D) electronic structure. | Photodiodes, thermoelectric generators, detectors | mdpi.com |
| Rb₃BiBr₆ | Autoclave synthesis | Wide light absorption range and a long carrier transfer process. | Photocatalysis, photodetectors | researchgate.net |
| Hphen[Bi₂(HPDC)₂(PDC)₂(NO₃)]·4H₂O | Solution synthesis | Bright-blue-green phosphorescence with a long lifetime (1.776 ms). | Optical devices | researchgate.net |
Environmental Chemistry: Complexation with Natural Organic Matter
The environmental behavior of bismuth is largely governed by its interaction with natural organic matter (NOM), such as humic and fulvic acids, which are abundant in soils, sediments, and waters. acs.orgnih.govslu.se Studies have shown that bismuth(III) forms exceptionally strong complexes with organic material from soil. acs.orgnih.gov
Batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy have revealed that over 99% of added bismuth(III) can be bound to the solid phase of organic soil, even at a very acidic pH of 1.2. acs.orgnih.govresearchgate.net The EXAFS data suggest a unique and stable structure where bismuth(III) binds to soil organic matter as a dimeric Bi³⁺ complex, with a carboxylate group bridging the two bismuth ions. acs.orgresearchgate.netacs.org
This strong binding has significant implications for the mobility and bioavailability of bismuth in the environment. nih.govtandfonline.com The complexation with dissolved organic matter (DOM) can enhance the solubility of bismuth. nih.govtandfonline.com For instance, Suwannee River Fulvic Acid (SRFA) was found to dissolve a significant amount of bismuth, far exceeding the density of its carboxylic acid groups, highlighting the potent complexing ability of NOM. acs.orgnih.gov This strong association with natural organic matter indicates that in most environmental systems, bismuth will be predominantly found in complexed forms rather than as free ions. acs.orgnih.gov
| Organic Matter | Experimental Condition | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Organic Soil Material | Batch experiments (pH 1.2-5) | >99% of added Bi(III) was bound to the solid phase. | Bismuth is strongly retained in organic-rich soils. | acs.orgnih.gov |
| Soil Organic Matter | EXAFS Spectroscopy | Bi(III) forms a stable, dimeric complex bridged by a carboxylate group. | Unique structural stability of the Bi-NOM complex. | acs.orgresearchgate.net |
| Suwannee River Fulvic Acid (SRFA) | Long-term equilibration (2 years) | Dissolved 16.5 mmol of Bi per gram of carbon. | Fulvic acids significantly enhance bismuth solubility in water. | acs.orgnih.gov |
| Dissolved Organic Matter (DOM) | pH-dependent solubility studies | Increased DOM concentration leads to increased dissolved bismuth concentration. | DOM is a primary factor controlling bismuth mobility in aquatic systems. | nih.govtandfonline.com |
Role as Preservatives in Industrial and Agricultural Applications (Chemical/Material Focus)
Bismuth coordination compounds, particularly bismuth carboxylates, are emerging as subjects of interest for their potential preservative properties in various industrial and agricultural applications. This interest is driven by the well-documented antimicrobial activity of bismuth and the search for less toxic and more environmentally benign alternatives to traditional preservatives. While specific research on bismuth ethyl camphorate in this context is limited, the broader class of bismuth carboxylates provides a foundation for understanding its potential role.
The preservative action of bismuth compounds is rooted in their ability to inhibit microbial growth. Bismuth ions can interfere with essential microbial processes, leading to bacteriostatic or bactericidal effects. nih.gov This antimicrobial efficacy is influenced by the organic ligands coordinated to the bismuth center, which affect the compound's solubility, stability, and ability to penetrate microbial cell walls.
Industrial Applications:
In industrial settings, the control of microbial contamination is crucial for product integrity and longevity. Bismuth compounds, including various carboxylates, have been explored for their potential as preservatives and biocides in materials such as paints, coatings, lubricants, and plastics. For instance, bismuth octoate has been noted for its mild antiseptic and bacteriostatic properties when used as an extreme pressure additive in gear oils and greases. This suggests a dual role of enhancing material performance while simultaneously preventing microbial degradation.
A key advantage of bismuth compounds is their potential to replace more hazardous materials, such as some lead-based compounds, in various formulations. google.com The strongly basic nature of trivalent bismuth oxide, which dissolves in strong acids to form salts, allows for the creation of various bismuth carboxylates with tailored properties for specific applications. google.com Patents have described the use of bismuth-mercaptan compounds as preservatives for industrial purposes, highlighting the ongoing innovation in this area. google.com
Agricultural Applications:
In agriculture, the control of plant pathogens is a primary concern. While the use of bismuth compounds as agricultural fungicides or bactericides is not as widespread as conventional treatments, research into their antimicrobial properties suggests potential applications. mdpi.comresearchgate.net The development of effective and safe biocides is a continuous process, and bismuth compounds present an area of exploration. mdpi.comresearchgate.net A patent for bismuth-mercaptan compounds explicitly mentions their use as preservatives for agricultural purposes, indicating a recognized potential in this sector. google.com The efficacy of fungicides and bactericides can have significant effects on soil microbial biomass and nitrogen cycling, making the environmental profile of new agents an important consideration. mdpi.comresearchgate.netresearchgate.net
Detailed Research Findings:
Interactive Data Table: Antimicrobial Activity of Select Bismuth Compounds
| Compound/Complex | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bismuth Subsalicylate (BSS) | Helicobacter pylori | <12.5 µg/mL | nih.gov |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | <6.25 µg/mL | nih.gov |
| Ranitidine Bismuth Citrate (B86180) (RBC) | Helicobacter pylori | <6.25 µg/mL | nih.gov |
| [Bi(Q'Cl)3] | Gram-positive bacteria | 0.78 µM – 3.13 µM | monash.edu |
| [Bi(QI2)3] | Gram-positive bacteria | 0.78 µM – 3.13 µM | monash.edu |
| [Bi(QCl2)3] | Acinetobacter baumannii | 0.39–1.56 μM | monash.edu |
| [Bi(QBr2)3] | Acinetobacter baumannii | 0.39–1.56 μM | monash.edu |
| Bi(III) complex with clioquinol | Candida albicans | More active than fluconazole | mdpi.com |
This table is for illustrative purposes and showcases the antimicrobial potential of various bismuth compounds. The activity of this compound has not been specifically reported in these studies.
The synthesis of various bismuth carboxylates has been extensively studied, allowing for the creation of a wide range of compounds with different properties. rsc.orgrsc.orgresearchgate.net The reaction of triphenylbismuth with carboxylic acids is a common method for producing these complexes. rsc.orgrsc.org The structural diversity of bismuth carboxylates, which can exist as monomers, dimers, or polymers, further influences their physical and chemical properties, and by extension, their potential applications as preservatives. rsc.orgrsc.orgresearchgate.net
Historical and Future Directions in Bismuth Carboxylate Research
Historical Perspectives on the Academic Development of Bismuth Coordination Chemistry
The journey of bismuth in the annals of science is one of gradual distinction from other metals. For centuries, it was often confused with lead, tin, and antimony due to its similar physical properties. chemistrytalk.orgbritannica.comwikipedia.org Miners in the Middle Ages even posited that bismuth was a stage in the transmutation of baser metals into silver. britannica.com It wasn't until the mid-18th century that bismuth was definitively recognized as a distinct element, with significant contributions from German chemist Johann Heinrich Pott in 1739 and French chemist Claude-François Geoffroy the Younger in 1753. chemistrytalk.orgbritannica.com The name itself is believed to derive from the German "wissmuth," meaning "white mass," which was later Latinized to "bisemutum" by Georgius Agricola in the 16th century. britannica.comwikipedia.org
The academic development of bismuth's coordination and organometallic chemistry began in earnest much later. A pivotal moment was the synthesis of the first organobismuth compound, triethylbismuth, by Carl Jacob Löwig and Eduard Schweizer in 1850 from iodoethane (B44018) and a potassium-bismuth alloy. wikipedia.org However, for a long period, research remained focused on traditional inorganic aspects, such as the solid-state chemistry of halides and chalcogenides. acs.org
The last few decades have witnessed a significant shift, appreciating the unique characteristics of this heavy, yet largely non-toxic, element. chemistrytalk.orgacs.org Modern research has moved beyond simple salts to explore complex coordination compounds, driven by bismuth's diverse coordination numbers, bonding modes, and oxidation states. acs.org This has led to the development of new classes of bismuth compounds with uncommon structures, including large polycations, polyanions, and intricate bismuth-oxido clusters, heralding a new era in the academic study of bismuth coordination chemistry. acs.org
Current Challenges and Opportunities in Bismuth Ethyl Camphorate Research
This compound, with the CAS Registry Number 52951-37-8, is a specific bismuth(III) carboxylate. drugfuture.com It is described as an amorphous solid with a faint aromatic odor, which softens around 55°C and melts to a clear liquid between 61-67°C. drugfuture.com Its preparation was documented in 1936 by W. M. Lauter and H. A. Braun, who synthesized it from sodium ethyl camphorate and bismuth nitrate (B79036). drugfuture.com Historically, it found a therapeutic application as an antisyphilitic, a use that has since been discontinued. drugfuture.com
The primary research opportunity for this compound lies in the re-evaluation of its biological activities in a modern context. The historical therapeutic use provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent, a trajectory seen with many other bismuth compounds. mdpi.commdpi.com
However, this pursuit is not without its challenges, which are common to many bismuth carboxylates. A significant hurdle is the hydrolytic instability of these compounds; they are prone to breaking down in the presence of water into bismuth oxide and the parent carboxylic acid. shepchem.comgoogle.com Another major challenge is the typically low bioavailability of bismuth compounds in physiological environments, which can limit their therapeutic efficacy. mdpi.com
Opportunities for overcoming these challenges include:
Formulation Strategies: Developing advanced delivery systems to protect the compound from hydrolysis and improve its absorption.
Structural Modification: Synthesizing new derivatives of the camphorate ligand to enhance stability and solubility.
Catalytic Applications: Exploring its potential as a catalyst. Other bismuth carboxylates, such as Bismuth Octoate (Bismuth 2-ethylhexanoate), are used as non-toxic catalysts in the synthesis of polyurethanes. rsc.orgmdpi.comamericanelements.com Investigating whether this compound exhibits similar catalytic activity could open new industrial applications. The understudied nature of bismuth coordination polymers, in general, suggests that exploring the polymeric structures of this compound could yield novel materials with unique properties.
| Property | Value | Source |
| CAS Registry Number | 52951-37-8 | drugfuture.com |
| Molecular Formula | C36H57BiO12 | drugfuture.com |
| Molecular Weight | 890.81 | drugfuture.com |
| Appearance | Amorphous solid | drugfuture.com |
| Odor | Faint aromatic | drugfuture.com |
| Melting Point | 61-67°C (clear melt) | drugfuture.com |
| Solubility | Practically insoluble in water; Soluble in chloroform, ether, oils | drugfuture.com |
| Preparation | From sodium ethyl camphorate and bismuth nitrate | drugfuture.com |
Emerging Trends in Green Synthesis and Sustainable Bismuth Chemistry
The field of bismuth chemistry is increasingly influenced by the principles of green and sustainable chemistry. A major driver for this trend is the remarkably low toxicity of bismuth compared to its heavy metal neighbors like lead and antimony, making its compounds attractive as "green" reagents and catalysts. chemistrytalk.orgnih.govscilit.comiwu.edu
Emerging trends in this area focus on environmentally benign synthesis methods:
Green Solvents and Reagents: There is a significant shift towards using non-toxic and environmentally safe processes. This includes the use of plant-derived extracts (from sources like lemon juice or Mentha pulegium) which act as both reducing and capping agents in the synthesis of bismuth-based nanoparticles. researchgate.netrsc.orgnih.govresearchgate.net These methods are cost-effective, produce minimal waste, and often use water as a solvent. researchgate.netrsc.org
Solvent-Free Synthesis: For bismuth carboxylates, solvent-free reaction conditions are being explored as an alternative to traditional reflux methods. These mechanochemical or thermal methods can produce compounds in comparable yields and purity while eliminating the need for organic solvents. rsc.org
Bioinspired Materials: Researchers are creating bioinspired materials, such as metal-organic frameworks (MOFs) using natural ligands like ellagic acid (found in tree bark and pomegranates) and bismuth. nih.gov Such syntheses can be performed under ambient aqueous conditions using non-hazardous reagents. nih.gov
The concept of sustainability in bismuth chemistry also extends to its application as a non-toxic substitute for hazardous materials. sfa-oxford.com Bismuth-based materials are being actively developed as safer alternatives to lead in perovskite solar cells, and its compounds are replacing toxic metals in batteries, pigments, and fire safety systems. sfa-oxford.comdiscoveryalert.com.au This substitution aligns with global goals to reduce environmental and health risks associated with heavy metals. discoveryalert.com.au
Interdisciplinary Research Trajectories for Organic Bismuth Compounds
The unique properties of organic bismuth compounds, including bismuth carboxylates like ethyl camphorate, have opened up numerous avenues for interdisciplinary research, bridging chemistry with materials science, catalysis, and medicine.
Catalysis: Organic bismuth compounds are establishing a significant role as catalysts. Bismuth carboxylates are highly effective in promoting the synthesis of polyurethanes, offering a non-toxic and efficient alternative to the traditionally used but toxic organotin catalysts. shepchem.comrsc.orgmdpi.com Research shows that the catalytic activity can be fine-tuned by modifying the carboxylate ligand or by creating heterobimetallic systems with other metals like lithium. rsc.org Beyond polyurethanes, bismuth(III) salts catalyze a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making them versatile tools in organic synthesis. iwu.eduiwu.edu
Materials Science: The development of novel bismuth-based materials is a rapidly growing field.
Energy Applications: Bismuth is being incorporated into advanced materials for sustainable energy. This includes lead-free perovskites for more stable and less toxic solar cells, electrodes for batteries and supercapacitors, and photocatalysts like bismuth vanadate (B1173111) (BiVO₄) for water splitting and CO₂ reduction. sfa-oxford.comnumberanalytics.comresearchgate.net
Coordination Polymers and MOFs: Bismuth carboxylate coordination polymers are being engineered for specific functions. For example, novel bismuth-based coordination polymers have demonstrated the ability to absorb dyes from wastewater, indicating potential for environmental remediation. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing bismuth ethyl camphorate?
- Methodological Answer : Synthesis typically involves refluxing bismuth salts (e.g., Bi(NO₃)₃) with ethyl camphorate ligands in a polar aprotic solvent (e.g., DMSO or THF) under inert gas. Optimization of molar ratios (e.g., 1:3 Bi:ligand) and reaction time (6–12 hours) is critical for yield. Characterization requires FT-IR to confirm ligand coordination via shifts in C=O and Bi–O stretches (~1650 cm⁻¹ and ~450 cm⁻¹, respectively), NMR for structural elucidation (e.g., camphor backbone protons at δ 0.8–2.5 ppm), and elemental analysis (C, H, Bi) to validate purity .
Q. How can researchers resolve spectral data discrepancies in this compound characterization?
- Methodological Answer : Contradictions in NMR or FT-IR spectra often arise from solvent impurities, ligand degradation, or incomplete Bi–ligand coordination. To address this:
- Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) for NMR.
- Validate purity via HPLC-MS to detect unreacted ligands or side products.
- Cross-reference with single-crystal X-ray diffraction to confirm coordination geometry .
Q. What are the stability considerations for this compound in experimental storage?
- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under argon at –20°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ ~280 nm) and TGA (weight loss at >150°C indicates ligand dissociation). Pre-experiment stability assays (e.g., 24-hour exposure to ambient conditions) are recommended .
Advanced Research Questions
Q. How does this compound influence the thermal and mechanical properties of polymeric materials?
- Methodological Answer : this compound acts as a copolymerization agent. For example, blending with poly(ethylene terephthalate) (PET) via melt polycondensation (240–260°C, vacuum) increases glass transition temperature (Tg) by 15–20°C due to rigid camphorate units. Use DSC to measure Tg shifts and tensile testing (ASTM D638) to assess Young’s modulus changes. Compare with PET controls to isolate camphorate effects .
Q. What chiral resolution techniques are effective for enantiopure this compound derivatives?
- Methodological Answer : Employ chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in NMR to distinguish enantiomers via splitting of Bi-coordinated proton signals. For preparative separation, use chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5) or crystallization-induced diastereomer resolution with tartaric acid derivatives .
Q. How can researchers address contradictory catalytic performance data in this compound-mediated reactions?
- Methodological Answer : Contradictions may arise from trace metal impurities or solvent coordination effects. Mitigate by:
- Pre-treating solvents with molecular sieves and chelating resins .
- Conducting control experiments with/without Bi catalyst to isolate its role.
- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., temperature, ligand loading) .
Q. What methodologies ensure ethical and reproducible synthesis of this compound for biomedical studies?
- Methodological Answer : Adhere to ICMJE guidelines by documenting reagent sources (manufacturer, batch number), purity (>98% via HPLC), and safety protocols (e.g., fume hood use for volatile solvents). For reproducibility, publish supplementary synthesis videos and raw spectral data in open repositories (e.g., Zenodo) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity datasets?
- Methodological Answer : For dose-response studies (e.g., antimicrobial assays), use nonlinear regression (Hill equation) to calculate EC₅₀ values. Validate via ANOVA with post-hoc Tukey tests for group comparisons. Address outliers using Grubbs’ test (α=0.05) and report confidence intervals (95%) .
Q. How can researchers validate computational models predicting this compound’s coordination chemistry?
- Methodological Answer : Combine DFT calculations (B3LYP/def2-TZVP) with EXAFS to validate Bi–O bond distances (±0.05 Å). Cross-check Hirshfeld charge distributions with experimental XPS binding energies (Bi 4f₇/₂ ~159 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
